D-64131

Descripción

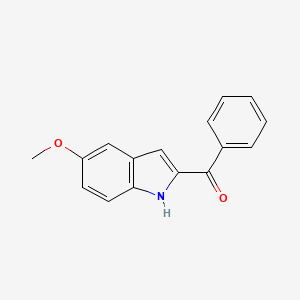

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-methoxy-1H-indol-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMIJSRDISNKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397970 | |

| Record name | D-64131 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74588-78-6 | |

| Record name | D-64131 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-64131: A Technical Guide to its Mechanism of Action as a Potent Tubulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-64131 is a synthetic, orally active small molecule belonging to the 2-aroylindole class of compounds that has demonstrated significant potential as an anticancer agent.[1][2][3] Its primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, including its interaction with tubulin, its effects on cellular processes, and its in vivo antitumor activity. The information is compiled from seminal research and presented with detailed experimental protocols and data visualizations to support further investigation and drug development efforts.

Core Mechanism: Inhibition of Tubulin Polymerization

This compound exerts its antimitotic effects by directly targeting tubulin, the fundamental protein component of microtubules. Microtubules are dynamic polymers crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound effectively halts the cell cycle and induces programmed cell death.

Binding to the Colchicine Site on β-Tubulin

This compound has been shown to bind to the colchicine binding site on the β-subunit of the αβ-tubulin heterodimer.[2][4] This interaction is competitive, as demonstrated in studies using radiolabeled colchicine. The binding of this compound to this site destabilizes the microtubule structure, preventing the polymerization of tubulin dimers into microtubules.[1] Unlike some other tubulin inhibitors, this compound does not affect the GTPase activity of β-tubulin.[1][4]

Signaling Pathway

The binding of this compound to β-tubulin initiates a cascade of events culminating in apoptosis. The primary event is the disruption of microtubule dynamics, which leads to the disassembly of the mitotic spindle. This triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, demonstrating its potent activity both in biochemical and cell-based assays.

Table 1: In Vitro Inhibition of Tubulin Polymerization

| Parameter | Value | Reference |

| IC50 | 0.53 µM | [5] |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa/KB | Cervical Carcinoma | 68 | [5] |

| SK-OV-3 | Ovarian Carcinoma | 680 | [5] |

| U373 | Astrocytoma | 74 | [5] |

| Mean IC50 | 12 of 14 different cancer types | 62 | [2][5] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These protocols are based on the descriptions in the primary literature and standard laboratory practices.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules. The polymerization is monitored by the increase in turbidity (light scattering) at 340-350 nm.

Workflow:

Methodology:

-

Reagent Preparation:

-

Purified bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).

-

GTP is added to a final concentration of 1 mM.

-

This compound is dissolved in DMSO to create a stock solution and then diluted to various concentrations in polymerization buffer.

-

-

Assay Procedure:

-

In a 96-well plate, tubulin solution is mixed with different concentrations of this compound or vehicle control (DMSO).

-

The plate is incubated at 37°C to initiate polymerization.

-

The absorbance at 350 nm is measured every minute for 60 minutes using a temperature-controlled spectrophotometer.

-

-

Data Analysis:

-

The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation (XTT) Assay

This colorimetric assay is used to determine the cytotoxic effect of this compound on various cancer cell lines. It measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Methodology:

-

Cell Culture:

-

Cancer cell lines (e.g., HeLa/KB, SK-OV-3, U373) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Drug Treatment:

-

Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 48 or 72 hours).

-

-

XTT Labeling and Measurement:

-

The XTT labeling mixture (XTT and an electron-coupling reagent) is added to each well.

-

The plate is incubated for 4 hours at 37°C to allow for the conversion of XTT to a colored formazan product by metabolically active cells.

-

The absorbance of the formazan product is measured at 450-500 nm with a reference wavelength of 650 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment and Harvesting:

-

Cells are treated with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed with PBS, and counted.

-

-

Fixation and Staining:

-

Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of RNA.

-

-

Flow Cytometry:

-

The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

-

-

Data Analysis:

-

The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

In Vivo Human Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Implantation:

-

Human tumor cells, such as the amelanotic melanoma MEXF 989, are subcutaneously implanted into immunodeficient mice (e.g., athymic nude mice).[1]

-

Tumors are allowed to grow to a palpable size.

-

-

Drug Administration:

-

Tumor Measurement and Monitoring:

-

Tumor volume is measured regularly using calipers.

-

The body weight and general health of the mice are monitored throughout the study.

-

-

Data Analysis:

-

Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

-

The tolerability of the drug is assessed by changes in body weight and any observed adverse effects.

-

Conclusion

This compound is a potent, orally bioavailable tubulin polymerization inhibitor that targets the colchicine binding site. Its mechanism of action, involving the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent induction of apoptosis, has been well-characterized through a series of in vitro and in vivo studies. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in this promising class of antimitotic agents. Its efficacy against a broad range of tumor cell lines, including those with multidrug resistance phenotypes, and its significant in vivo antitumor activity highlight its potential for further clinical development.[2][3]

References

- 1. Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Molecular Target of D-64131: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-64131 is a potent, orally active small molecule inhibitor that has demonstrated significant antimitotic and antitumor activity. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Molecular Target Identification and Mechanism of Action

The primary molecular target of this compound is tubulin , the fundamental protein component of microtubules. Specifically, this compound binds to the colchicine binding site on the β-subunit of the tubulin heterodimer.[1][2] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

By disrupting microtubule dynamics, this compound effectively halts the cell cycle in the G2/M phase, preventing the proper formation of the mitotic spindle required for chromosome segregation.[1] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.[2] Notably, this compound has shown efficacy in multidrug-resistant (MDR) and MRP-resistant cancer cell lines, suggesting it may circumvent common mechanisms of drug resistance.[1][2]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) for tubulin polymerization and cell proliferation in different cancer cell lines.

| Assay | Parameter | Value |

| Tubulin Polymerization | IC50 | 0.53 µM[2] |

Table 1: In Vitro Inhibition of Tubulin Polymerization by this compound.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 68[2] |

| SK-OV-3 | Ovarian Cancer | 680[2] |

| U373 | Glioblastoma | 74[2] |

| Various (mean) | 12 of 14 different organs/tissues | 62[2] |

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines.

Signaling Pathway

This compound's mechanism of action directly impacts the cell cycle signaling pathway by disrupting microtubule dynamics, a critical process for mitotic progression. The inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC). Prolonged activation of the SAC ultimately results in mitotic catastrophe and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular target and activity of this compound.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm using a spectrophotometer.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to each well and mix gently.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the change in absorbance over time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the log of the this compound concentration.

Cell Viability Assay (XTT)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Principle: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to measure cell viability. Metabolically active cells reduce the XTT tetrazolium salt to a formazan dye, the amount of which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HeLa, SK-OV-3)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.

-

Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.

-

Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C in a CO₂ incubator.

-

Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 650 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments to identify and characterize the molecular target of this compound.

Conclusion

This compound is a promising anticancer agent that exerts its effect by targeting tubulin polymerization. Its ability to bind to the colchicine site and inhibit microtubule formation leads to G2/M cell cycle arrest and apoptosis. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals involved in the development of novel tubulin inhibitors for cancer therapy. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

D-64131: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of D-64131, a potent, orally active small-molecule inhibitor of tubulin polymerization. This compound, identified chemically as (5-Methoxy-1H-2-indolyl)-phenylmethanone, emerged from the screening of a novel class of synthetic 2-aroylindoles. It exerts its antimitotic effects by binding to the colchicine site on β-tubulin, leading to microtubule destabilization and cell cycle arrest at the G2/M phase. This guide details the discovery, plausible synthetic routes, mechanism of action, and preclinical efficacy of this compound, presenting key quantitative data in structured tables and visualizing complex processes through detailed diagrams.

Discovery

This compound was discovered through a high-throughput screening of a library of synthetic 2-aroylindole derivatives. This screening program aimed to identify novel, synthetically accessible small molecules with potent antimitotic and antitumor activity. The 2-aroylindole scaffold was identified as a promising pharmacophore for tubulin inhibition, and subsequent structure-activity relationship (SAR) studies led to the identification of this compound as a lead compound with significant potential.

Physicochemical and Biological Properties

This compound is characterized by its potent inhibition of tubulin polymerization and broad-spectrum anti-proliferative activity against various cancer cell lines, including those with multi-drug resistance (MDR) phenotypes.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO₂ | N/A |

| Molecular Weight | 251.28 g/mol | N/A |

| IC₅₀ (Tubulin Polymerization) | 0.53 µM | [1] |

| Mean IC₅₀ (Tumor Cell Proliferation) | 62 nM | [1] |

| IC₅₀ (U373 Cell Proliferation) | 74 nM | [1] |

| IC₅₀ (U373 Cell Cycle Arrest) | 62.7 nM | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound has not been publicly disclosed in the reviewed literature, two primary synthetic strategies for analogous 2-aroylindoles are plausible: Friedel-Crafts acylation and Fischer indole synthesis.

Plausible Synthetic Route 1: Friedel-Crafts Acylation

This approach would likely involve the acylation of a suitable 5-methoxyindole precursor with benzoyl chloride in the presence of a Lewis acid catalyst.

Generalized Experimental Protocol:

-

Reaction Setup: A solution of 5-methoxyindole in an appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Lewis Acid: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is added to the solution while maintaining a low temperature (e.g., 0 °C) to control the reaction rate.

-

Acylation: Benzoyl chloride is added dropwise to the reaction mixture. The reaction is then allowed to stir at a controlled temperature (e.g., room temperature) for a specified period.

-

Quenching and Extraction: The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield (5-Methoxy-1H-2-indolyl)-phenylmethanone.

Caption: Plausible synthesis workflow for this compound via Friedel-Crafts acylation.

Plausible Synthetic Route 2: Fischer Indole Synthesis

This classic method for indole synthesis could be adapted to produce this compound. It would likely involve the reaction of a substituted phenylhydrazine with a suitable ketone precursor, followed by acid-catalyzed cyclization.

Generalized Experimental Protocol:

-

Hydrazone Formation: A substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) is reacted with a ketone containing the benzoyl group (e.g., 1-phenyl-2-chloroethanone) in a suitable solvent (e.g., ethanol) to form the corresponding phenylhydrazone.

-

Cyclization: The formed hydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) and heated to induce cyclization.

-

Workup and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography to afford the final 2-aroylindole.

Caption: Plausible synthesis workflow for this compound via Fischer indole synthesis.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. It binds to the colchicine binding site on the β-tubulin subunit of the αβ-tubulin heterodimer. This binding prevents the polymerization of tubulin into microtubules. The destabilization of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]

Caption: Signaling pathway of this compound-induced apoptosis.

Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models. Its oral bioavailability and tolerability at efficacious doses make it a promising candidate for further development.

| Parameter | Value | Model System | Reference |

| Administration Route | Oral (p.o.) | Athymic nude mice | [1] |

| Tumor Model | Human amelanocytic melanoma MEXF 989 xenograft | Athymic nude mice | [1] |

| Dosage | 200-400 mg/kg/day | Athymic nude mice | [1] |

| Treatment Schedule | Daily on days 1-5, 8-9, and 15-18 | Athymic nude mice | [1] |

| Efficacy | Significant tumor growth inhibition | Athymic nude mice | [1] |

| Toxicity | Well tolerated at efficacious doses | Athymic nude mice | [1] |

| Maximum Tolerated Dose (MTD) of a similar compound (T115) | 400 mg/kg | Mice | [3] |

Experimental Protocol: Xenograft Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound in a human melanoma xenograft model.

Materials:

-

Athymic nude mice

-

Human amelanocytic melanoma MEXF 989 cells

-

This compound formulated for oral gavage

-

Vehicle control

-

Standard animal housing and monitoring equipment

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Human melanoma MEXF 989 cells are subcutaneously implanted into the flank of athymic nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into control and treatment groups.

-

Treatment Administration: this compound (200 or 400 mg/kg) or vehicle is administered orally according to the specified schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Monitoring: Animal body weight and general health are monitored throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.

Caption: Workflow for in vivo efficacy testing of this compound.

Conclusion

This compound is a promising preclinical candidate from the 2-aroylindole class of tubulin polymerization inhibitors. Its potent in vitro activity, efficacy in in vivo models via oral administration, and activity against multi-drug resistant cancer cells highlight its potential for further development as a novel anticancer therapeutic. Future research should focus on elucidating its detailed pharmacokinetic and toxicological profiles and exploring its efficacy in a broader range of cancer models.

References

D-64131: An In-Depth Technical Guide on its Effect on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-64131, a synthetically derived 2-aroylindole, has emerged as a potent inhibitor of tubulin polymerization, positioning it as a compound of significant interest in oncology research. By interacting with the colchicine binding site on β-tubulin, this compound effectively disrupts microtubule dynamics, a critical process for mitotic spindle formation and chromosome segregation. This interference culminates in a robust cell cycle arrest at the G2/M phase, ultimately leading to the inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cell cycle progression, detailed experimental protocols for its evaluation, and an illustrative representation of the signaling pathway it modulates.

Mechanism of Action

This compound exerts its antimitotic effects by directly targeting the microtubule cytoskeleton, a fundamental component for cell division. The primary mechanism of action involves the inhibition of tubulin polymerization.[1] this compound binds to the colchicine site on the β-tubulin subunit, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[1] This disruption of microtubule assembly leads to a destabilization of the mitotic spindle apparatus, a requisite for proper chromosome alignment and separation during mitosis. Consequently, cells treated with this compound are unable to progress through the M phase of the cell cycle and undergo arrest in the G2/M phase.[1] This G2/M arrest is a dose-dependent effect and precedes the induction of apoptotic cell death.[1]

Quantitative Data on Cellular Effects

The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potency against a range of cancer cell lines. The data underscores its efficacy as a tubulin inhibitor and an anti-proliferative agent.

| Parameter | Value | Cell Line(s)/System | Reference |

| Tubulin Polymerization Inhibition (IC50) | 0.53 µM | Bovine Brain Tubulin | [1] |

| Anti-proliferative Activity (IC50) | 20 - 75 nM | HeLa/KB, SK-OV-3, U373 | |

| Mean Anti-proliferative Activity (IC50) | 62 nM | Tumor cells from 12 of 14 different organs | [1] |

| U373 Cell Proliferation Inhibition (IC50) | 74 nM | U373 | [1] |

| U373 Cell Cycle Suppression (IC50) | 62.7 nM | U373 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on tubulin polymerization and cell cycle progression.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this OD increase.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, 5% glycerol)

-

This compound stock solution (in DMSO)

-

Control compounds (e.g., colchicine, paclitaxel)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a reaction mixture containing tubulin in G-PEM buffer.

-

Add this compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and positive controls (colchicine for inhibition, paclitaxel for enhancement).

-

Incubate the plate at 37°C to initiate tubulin polymerization.

-

Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.

-

Plot the change in OD over time to generate polymerization curves.

-

Calculate the IC50 value for this compound by determining the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By measuring the fluorescence intensity of PI in a population of cells using a flow cytometer, one can determine the DNA content of each cell and thus classify cells into G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Materials:

-

Cancer cell line (e.g., U373, HeLa/KB)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

PI staining solution (e.g., 50 µg/mL propidium iodide, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its analysis.

References

G2/M Cell Cycle Arrest by D-64131: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-64131 is a potent, orally active small molecule inhibitor of tubulin polymerization that induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. As a colchicine-binding site agent, this compound disrupts microtubule dynamics, a critical process for mitotic spindle formation and chromosome segregation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on tubulin polymerization, cell cycle progression, and the underlying signaling pathways. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and development of this promising anti-cancer agent.

Introduction

The dynamic instability of microtubules is a cornerstone of cellular division, making them a prime target for anti-cancer therapeutics. Microtubule-targeting agents are broadly classified based on their binding sites on the αβ-tubulin heterodimer, with the three major sites being the taxane, vinca alkaloid, and colchicine-binding sites. This compound is a synthetic 2-aroylindole derivative that has been identified as a potent inhibitor of tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This interaction disrupts the formation of the mitotic spindle, leading to a halt in the cell cycle at the G2/M transition and subsequent induction of apoptosis. This guide will delve into the technical details of this compound's mechanism of action, providing researchers with the necessary information to design and interpret experiments involving this compound.

Quantitative Data on the Bioactivity of this compound

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Cell Line/System | Reference |

| In Vitro Activity | |||

| IC50 (Tubulin Polymerization) | 0.53 µM | Cell-free assay | [1] |

| Mean IC50 (Cell Proliferation) | 62 nM | Panel of 12 tumor cell lines | [1] |

| IC50 (U373 Cell Proliferation) | 74 nM | U373 glioblastoma cells | [1] |

| IC50 (U373 Cell Cycle) | 62.7 nM | U373 glioblastoma cells | [1] |

| Parameter | Dosing Regimen | Tumor Model | Outcome | Reference |

| In Vivo Antitumor Activity | 200-400 mg/kg, p.o., daily (days 1-5, 8-9, 15-18) | Human amelanoic melanoma MEXF 989 xenograft | Significant tumor growth inhibition | [1] |

Mechanism of Action: G2/M Cell Cycle Arrest

This compound exerts its anti-cancer effects by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation.

Inhibition of Tubulin Polymerization

This compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of αβ-tubulin heterodimers into microtubules. This leads to a net depolymerization of the microtubule network.

Signaling Pathway of this compound-Induced G2/M Arrest

The disruption of microtubule dynamics by this compound triggers a cascade of signaling events that culminate in G2/M phase arrest. A key player in this process is the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins for degradation, allowing for mitotic progression. The spindle assembly checkpoint (SAC) inhibits the APC/C until all chromosomes are properly attached to the mitotic spindle.

By disrupting microtubule formation, this compound activates the SAC, leading to the inhibition of APC/C. This prevents the degradation of Cyclin B1, a regulatory subunit of the master mitotic kinase, Cyclin-Dependent Kinase 1 (Cdk1, also known as Cdc2). The sustained high levels and activity of the Cyclin B1/Cdk1 complex maintain the cell in a mitotic state, leading to G2/M arrest and eventual apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide representative protocols for key experiments used to characterize the activity of this compound.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules. Polymerization is typically monitored by an increase in turbidity (light scattering) at 340 nm.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.

-

Prepare serial dilutions of this compound in G-PEM buffer.

-

In a pre-warmed 96-well plate, add 10 µL of the this compound dilutions or vehicle control (DMSO) to triplicate wells.

-

Initiate the polymerization reaction by adding 100 µL of the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves. The IC50 value is determined by calculating the concentration of this compound that inhibits the rate of polymerization by 50% compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to quantify the percentage of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., U373)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/mL in PBS)

-

Propidium iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using appropriate software.

Conclusion

This compound is a potent tubulin polymerization inhibitor that induces G2/M cell cycle arrest and subsequent apoptosis in cancer cells. Its mechanism of action, centered on the disruption of microtubule dynamics through binding to the colchicine site, is well-established for this class of compounds. The quantitative data presented in this guide highlight its nanomolar potency against a range of cancer cell lines and its efficacy in a preclinical in vivo model. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular signaling cascade downstream of microtubule disruption by this compound and exploring its efficacy in a broader range of cancer models, including those resistant to other microtubule-targeting agents.

References

An In-Depth Technical Guide to the Antimitotic Activity of D-64131 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-64131 is a potent, orally bioavailable small molecule of the 2-aroylindole class that demonstrates significant antimitotic activity across a range of cancer cell lines, including those with multidrug resistance.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its quantitative inhibitory activities, detailed experimental protocols for its evaluation, and a depiction of its proposed signaling pathways.

Mechanism of Action

This compound exerts its anticancer effects by disrupting microtubule dynamics, which are crucial for mitotic spindle formation and cell division. The molecule binds to the colchicine binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to a prolonged arrest of cancer cells in the G2/M phase of the cell cycle.[1] Ultimately, this sustained mitotic arrest induces apoptosis, or programmed cell death. A key feature of this compound is its ability to circumvent common mechanisms of drug resistance, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump, which is often responsible for multidrug resistance (MDR) and multidrug resistance-associated protein (MRP) resistance.[1]

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Tubulin Polymerization IC50 | 0.53 µM | Purified tubulin | [2] |

| Mean Proliferation IC50 | 62 nM | Panel of various cancer cell lines | [2] |

| U373 Proliferation IC50 | 74 nM | U373 (glioblastoma) | [2] |

| U373 Cell Cycle Arrest IC50 | 62.7 nM | U373 (glioblastoma) | [2] |

Table 2: In Vivo Activity of this compound

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Mice | Human amelanoic melanoma MEXF 989 xenograft | 200-400 mg/kg, p.o., daily | Significant tumor growth inhibition | [2] |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer with temperature control

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin-GTP solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes.

-

The IC50 value is calculated from the dose-response curve of the inhibition of tubulin polymerization.

Cell Viability Assay (XTT)

The XTT assay is a colorimetric method to measure cell proliferation and viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

XTT labeling reagent

-

Electron-coupling reagent

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for 48-72 hours.

-

Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution.

-

Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.

-

Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 650 nm using a microplate reader.

-

The IC50 value is determined from the dose-response curve of cell viability.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound or vehicle for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a solution containing RNase A to digest RNA.

-

Add PI staining solution and incubate in the dark for 30 minutes.

-

Analyze the cell cycle distribution by flow cytometry, measuring the fluorescence intensity of PI.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Human cancer cell line (e.g., MEXF 989 human amelanoic melanoma)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 200-400 mg/kg, daily). The control group receives the vehicle.

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Signaling Pathways

This compound-induced G2/M arrest and subsequent apoptosis are orchestrated by a complex network of signaling pathways. While specific studies on this compound are limited, the general mechanism for colchicine-binding site inhibitors involves the activation of the spindle assembly checkpoint, which in turn modulates the activity of key cell cycle regulators and apoptotic proteins.

The disruption of microtubule dynamics leads to the activation of the Mitotic Arrest Deficient (MAD) and Bubbling Uninhibited by Benzimidazoles (BUB) proteins, which inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition prevents the degradation of Cyclin B1, leading to sustained activity of the Cyclin B1/CDK1 complex and arrest in mitosis. Prolonged mitotic arrest can then trigger the intrinsic apoptotic pathway, characterized by the activation of pro-apoptotic Bcl-2 family members like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Conclusion

This compound is a promising antimitotic agent with potent activity against a variety of cancer cells, including those resistant to conventional chemotherapeutics. Its mechanism of action, centered on the disruption of microtubule polymerization, leads to cell cycle arrest and apoptosis. The preclinical data presented in this guide highlight its potential as a therapeutic candidate. Further investigation into its detailed molecular interactions and efficacy in a broader range of in vivo models will be crucial for its clinical development.

References

D-64131 Binding to β-Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-64131 is a potent, orally active inhibitor of tubulin polymerization that exhibits significant antimitotic and antitumor activity. This document provides a comprehensive technical overview of the binding of this compound to its target, β-tubulin, at the colchicine binding site. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the compound's mechanism of action and relevant experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery who are investigating tubulin-targeting agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer therapies. This compound is a small molecule that disrupts microtubule function by binding to β-tubulin and inhibiting its polymerization. This activity leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in cancer cells. This guide delves into the specifics of the this compound-β-tubulin interaction.

Quantitative Data on this compound Activity

The following tables summarize the in vitro activity of this compound from various studies. These data highlight its potency in inhibiting tubulin polymerization and cancer cell proliferation.

| Parameter | Value | Notes |

| Tubulin Polymerization | IC50 = 0.53 µM[1] | Inhibition of tubulin polymerization in a biochemical assay. |

| Cell Proliferation | Mean IC50 = 62 nM[1] | Mean inhibitory concentration across tumor cells from 12 of 14 different organs and tissues.[1] |

| IC50 = 74 nM[1] | Inhibitory concentration for U373 astrocytoma/carcinoma cell proliferation.[1] | |

| Cell Cycle Arrest | IC50 = 62.7 nM[1] | Concentration to induce cell cycle arrest in U373 cells.[1] |

| Binding Affinity | Kd(app) = 6.2 µM[2] | Apparent dissociation constant for the inhibition of MDL binding to bovine brain tubulin.[2] This value was derived from a single-point inhibition measurement of 73% at a this compound concentration of 50 µM.[2] |

The this compound Binding Site on β-Tubulin

This compound binds to the colchicine binding site located on the β-tubulin subunit, at the interface with the α-tubulin subunit.[3] This binding sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules.

The crystal structure of tubulin in complex with this compound (PDB ID: 6K9V) provides detailed insights into the molecular interactions.[4] The indole moiety of this compound is a key feature, participating in both hydrophobic and hydrophilic interactions within the binding pocket.[4] Specifically, the indole nitrogen is involved in water-bridged hydrogen bonds with tubulin residues βL246, αN101, and αT179.[4] The overall binding of this compound at the top of the colchicine pocket leads to the destabilization of microtubules.[4]

Mechanism of Action

The binding of this compound to β-tubulin initiates a cascade of cellular events culminating in apoptotic cell death. The established signaling pathway is as follows:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on D-64131 Cytotoxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-64131 is a potent, orally active small molecule inhibitor of tubulin polymerization that has demonstrated significant cytotoxic effects against a range of cancer cell lines, including those with multidrug resistance. As a member of the 2-aroylindole class of compounds, this compound exerts its antimitotic activity by binding to the colchicine site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, leading to a cascade of cellular events culminating in apoptotic cell death. This technical guide provides a comprehensive overview of the early preclinical research on this compound's cytotoxicity, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Core Mechanism of Action

Early research has established that this compound functions as a microtubule-destabilizing agent. By binding to the colchicine binding pocket on β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics is critical during mitosis, as it prevents the formation of a functional mitotic spindle. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway.[1]

Quantitative Cytotoxicity Data

The cytotoxic and antiproliferative activities of this compound have been quantified across various experimental setups. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics from early preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Tubulin Polymerization IC50 | 0.53 µM | Purified tubulin | [2] |

| Mean Proliferation IC50 | 62 nM | Panel of tumor cells from 12 of 14 different organs | [2] |

| U373 Proliferation IC50 | 74 nM | U373 glioblastoma cells | [2] |

| U373 Cell Cycle IC50 | 62.7 nM | U373 glioblastoma cells | [2] |

| Cytotoxicity | Effective against MDR/MRP resistant cell lines | Various | [1] |

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |

| Nude Mice | Human Amelanotic Melanoma (MEXF 989) Xenograft | 200-400 mg/kg, p.o., daily on days 1-5, 8-9, and 15-18 | Significant tumor growth inhibition | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used in the early evaluation of this compound's cytotoxicity.

Tubulin Polymerization Assay

This assay assesses the direct inhibitory effect of this compound on the formation of microtubules from purified tubulin.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.

-

Protocol:

-

Purified tubulin (e.g., from bovine brain) is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

-

Varying concentrations of this compound (or vehicle control) are added to the tubulin solution.

-

The mixture is incubated at 37°C to initiate polymerization.

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

The IC50 value is determined by plotting the rate of polymerization against the concentration of this compound.

-

Cell Proliferation Assay (XTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: The tetrazolium salt XTT is reduced to a formazan dye by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cancer cell lines (e.g., HeLa/KB, SK-OV-3) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

-

The XTT labeling mixture is added to each well and incubated for several hours.

-

The absorbance of the formazan product is measured using a microplate reader.

-

The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is calculated.

-

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI) or DAPI, is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.

-

Protocol:

-

Cells (e.g., U373) are seeded and treated with this compound for a defined period (e.g., 24 hours).

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding dye (e.g., PI).

-

The fluorescence intensity of individual cells is measured using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is analyzed to determine the extent of G2/M arrest.

-

Apoptosis Assays

The induction of apoptosis by this compound can be confirmed through various methods, including Annexin V staining and TUNEL assays.

-

Annexin V Staining (Early Apoptosis):

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these apoptotic cells.

-

Protocol: Cells are treated with this compound, harvested, and then incubated with fluorescently labeled Annexin V and a viability dye (like PI or 7-AAD to exclude necrotic cells). The stained cells are then analyzed by flow cytometry.

-

-

TUNEL Assay (Late Apoptosis):

-

Principle: During late apoptosis, DNA fragmentation occurs. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA breaks by enzymatically labeling the free 3'-OH ends with fluorescently labeled dUTPs.

-

Protocol: this compound-treated cells are fixed and permeabilized. The cells are then incubated with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs. The incorporated fluorescence is then detected by flow cytometry or fluorescence microscopy.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described.

Caption: Mechanism of action of this compound leading to apoptosis.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Conclusion

The early preclinical research on this compound has robustly demonstrated its potential as a cytotoxic agent against various cancer cell lines. Its mechanism of action, centered on the inhibition of tubulin polymerization, leads to cell cycle arrest and apoptosis. The quantitative data on its potent in vitro and in vivo activities, including against multidrug-resistant phenotypes, underscore its promise as a therapeutic candidate. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the properties of this compound and similar compounds in the ongoing development of novel anticancer therapies.

References

Methodological & Application

D-64131: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-64131 is a potent, orally active small molecule inhibitor of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This document provides detailed protocols for utilizing this compound in cell culture-based assays to assess its anti-proliferative and cytotoxic effects.

Mechanism of Action

This compound exerts its anti-cancer effects by interfering with the dynamic instability of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The binding of this compound to β-tubulin prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, programmed cell death (apoptosis).

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound from published studies.

| Parameter | Value | Reference |

| IC50 for Tubulin Polymerization | 0.53 µM | [1][2] |

Table 1: Biochemical Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa/KB | Cervical Carcinoma | Not specified, active in the nM to µM range | [1][2] |

| SK-OV-3 | Ovarian Adenocarcinoma | Not specified, active in the nM to µM range | [1][2] |

| U373 | Glioblastoma | 74 nM | [1][2] |

| Mean of 12 different tumor cell lines | Various | 62 nM | [1][2] |

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol provides a general guideline for the culture of adherent cancer cell lines such as HeLa, SK-OV-3, and U373.

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA (0.25%).

-

Cell culture flasks or plates.

-

Humidified incubator (37°C, 5% CO2).

Procedure:

-

Thawing Cells:

-

Rapidly thaw the cryovial in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Subculturing:

-

When cells reach 70-80% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 dilution) to a new flask containing pre-warmed complete growth medium.[3][4]

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

References

- 1. hela-transfection.com [hela-transfection.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. U-373 MG (Uppsala) cell line NOTE: Both the cell line and DNA from the cell line may be available for this product. Please choose -1VL or VIAL for cells, or -DNA-5UG for DNA. [sigmaaldrich.com]

- 4. U-373 MG (Uppsala). Culture Collections [culturecollections.org.uk]

Application Notes and Protocols for D-64131 In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-64131 is a potent, orally active tubulin polymerization inhibitor that demonstrates significant antimitotic and cytotoxic activity against a variety of cancer cell lines.[1][2] Its mechanism of action involves binding to the colchicine site on β-tubulin, which leads to the destabilization of microtubules. This disruption of microtubule dynamics results in a cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in proliferating cancer cells. This compound has shown efficacy in multidrug-resistant (MDR) tumor cell lines, making it a compound of interest for further investigation in oncology research and drug development.[1][2]

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using a standard XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay. The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| HeLa | Cervical Cancer | 0.068 | XTT Proliferation Assay |

| SK-OV-3 | Ovarian Cancer | 0.68 | XTT Proliferation Assay |

| U373 | Glioblastoma | 0.074 | Proliferation Assay |

| Mean (12 of 14 different organs/tissues) | Various | 0.062 | Proliferation Assays |

Data sourced from MedchemExpress product information.[1][2]

Table 2: Inhibitory Activity of this compound on Tubulin Polymerization

| Target | IC50 (µM) |

| Tubulin Polymerization | 0.53 |

Data sourced from MedchemExpress product information.[1][2]

Experimental Protocols

This compound In Vitro Cytotoxicity Assessment using XTT Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

-

This compound

-

Selected cancer cell line (e.g., HeLa, SK-OV-3, or U373)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

Dimethyl sulfoxide (DMSO), sterile

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well flat-bottom cell culture plates

-

Microplate reader capable of measuring absorbance at 450 nm and 660 nm

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.001 µM to 10 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for an additional 48 to 72 hours.

-

-

XTT Assay:

-

Thaw the XTT labeling reagent and the electron-coupling reagent in a 37°C water bath.

-

Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well of the 96-well plate.

-

Incubate the plate for 4 hours in the incubator.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Measure the background absorbance at 660 nm.

-

Subtract the 660 nm absorbance from the 450 nm absorbance to get the corrected absorbance values.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

Mandatory Visualization

Caption: Experimental workflow for the this compound in vitro cytotoxicity assay.

Caption: Signaling pathway of tubulin dynamics and inhibition by this compound.

References

Application Notes and Protocols for D-64131 Dissolution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction:

D-64131 is a potent, orally active small molecule inhibitor of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] This antimitotic activity makes this compound a valuable tool for cancer research.[1][2] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for dissolving this compound in dimethyl sulfoxide (DMSO) for in vitro studies.

Data Presentation

Table 1: Quantitative Solubility and Physicochemical Data for this compound

| Parameter | Value | Source |

| CAS Number | 74588-78-6 | [1] |

| Molecular Weight | 251.28 g/mol | [2] |

| Solubility in DMSO | ≥ 100 mg/mL (≥ 397.96 mM) | [4] |

| Alternative Solubility | Soluble to 100 mM | |

| Purity | ≥98.98% | [1] |

| IC₅₀ (Tubulin Polymerization) | 0.53 µM | [1][2] |

| IC₅₀ (Tumor Cell Proliferation) | 74 nM | [5] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (purity ≥98%)

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 25.13 mg of this compound.

-

Adding DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO. Note: Hygroscopic DMSO can significantly impact solubility; always use a fresh, unopened bottle or anhydrous grade DMSO.[4]

-

Dissolution: Cap the vial tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary, but avoid excessive heat.

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Note: Solutions are unstable and should be prepared fresh or stored in small, pre-packaged sizes.[2]

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the high-concentration stock solution to a final working concentration for cell-based assays.

Materials:

-

100 mM this compound stock solution in DMSO

-

Appropriate cell culture medium or buffer (e.g., DMEM, RPMI-1640)

-

Sterile microcentrifuge tubes or plates

-

Pipettes and sterile filter tips

Procedure:

-

Thawing Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium or buffer to achieve the desired final concentration. It is recommended to perform intermediate dilutions to ensure accuracy.

-

Example for a 10 µM final concentration:

-

Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of culture medium to get a 100 µM solution.

-

Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium to achieve a final concentration of 10 µM.

-

-

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells being used. Typically, a final DMSO concentration of ≤ 0.1% is well-tolerated by most cell lines.

-

Immediate Use: Use the freshly prepared working solutions immediately for your experiments. Do not store diluted working solutions.

Mandatory Visualization

Caption: this compound mechanism of action on tubulin polymerization.

Caption: Workflow for this compound dissolution and preparation.

References

D-64131 IC50 values in different cancer cell lines

For Researchers, Scientists, and Drug Development Professionals

Introduction